molecular formula C14H16N2 B7646086 3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile

3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile

Katalognummer B7646086
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: RVXSJZIFGCENAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile, also known as JNJ-42153605, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as D2 dopamine receptor antagonists and has been shown to have promising effects in the treatment of various neurological and psychiatric disorders.

Wirkmechanismus

3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile acts as a selective antagonist of the D2 dopamine receptor, which is a key target in the treatment of various neurological and psychiatric disorders. By blocking the activity of this receptor, this compound is thought to reduce the activity of dopamine neurons in the brain, which has been shown to have therapeutic effects in various disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In animal studies, this compound has been shown to reduce the activity of dopamine neurons in the brain, which is thought to contribute to its therapeutic effects. Additionally, this compound has been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and norepinephrine, which may also contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile is its high selectivity for the D2 dopamine receptor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the study of 3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile. One area of interest is the development of more potent and selective D2 dopamine receptor antagonists, which may have greater therapeutic potential than this compound. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, future research may focus on the use of this compound in combination with other drugs, which may have synergistic effects in the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. While more research is needed to fully understand its mechanisms of action and potential clinical applications, this compound represents a promising avenue for the development of new treatments for these disorders.

Synthesemethoden

The synthesis of 3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile involves the reaction of 4-phenyl-3,6-dihydropyridin-1(2H)-one with ethyl cyanoacetate, followed by the addition of sodium ethoxide and the subsequent hydrolysis of the resulting ester. This method has been reported to yield the compound in high purity and yield.

Wissenschaftliche Forschungsanwendungen

3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have promising effects in the treatment of schizophrenia, depression, and addiction. In animal studies, this compound has been shown to reduce the activity of dopamine neurons in the brain, which is thought to contribute to its therapeutic effects.

Eigenschaften

IUPAC Name

3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-7H,4,8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXSJZIFGCENAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.